

Unveiling the Intricate Architecture of Cycloshizukaol A: A Dimeric Sesquiterpenoid

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For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of **Cycloshizukaol A**, a notable sesquiterpenoid dimer.

Cycloshizukaol A is a naturally occurring compound that has garnered interest within the scientific community due to its unique molecular structure.[1] It is classified as a symmetrical cyclic lindenane dimer, possessing C2 symmetry.[1] This complex molecule has been isolated from the roots of Chloranthus serratus.[1]

Molecular and Physicochemical Characteristics

The fundamental properties of **Cycloshizukaol A** are summarized in the table below, providing a quantitative snapshot of its chemical identity.



Property	Value	Source
Molecular Formula	C32H36O8	PubChem[2]
Molecular Weight	548.6 g/mol	PubChem[2]
IUPAC Name	dimethyl (2R,5S,7R,8S,12R,15S,17R,1 8S,19R,24R)-19,24-dihydroxy- 2,8,12,18-tetramethyl-20,23- dioxoheptacyclo[12.6.2.2 ⁸ ,11.0 ⁴ ,9.0 ⁵ ,7.01 ⁵ ,17.01 ⁸ ,22]tetracosa- 1(21),4(9),10,14(22)-tetraene- 2,12-dicarboxylate	PubChem
CAS Number	150033-85-5	MedChemExpress

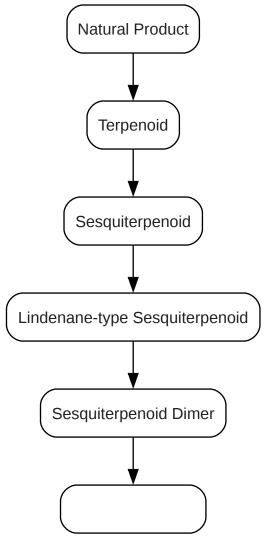
Structural Elucidation: A Heptacyclic Dimer

The chemical structure of **Cycloshizukaol A** is characterized by a complex heptacyclic ring system. As a diester, its intricate three-dimensional arrangement is a result of the dimerization of two lindenane-type sesquiterpenoid units. The symmetrical nature of this dimer is a key structural feature.

To illustrate the logical relationship in identifying the core structure, the following diagram outlines the classification of **Cycloshizukaol A**.



Structural Classification of Cycloshizukaol A



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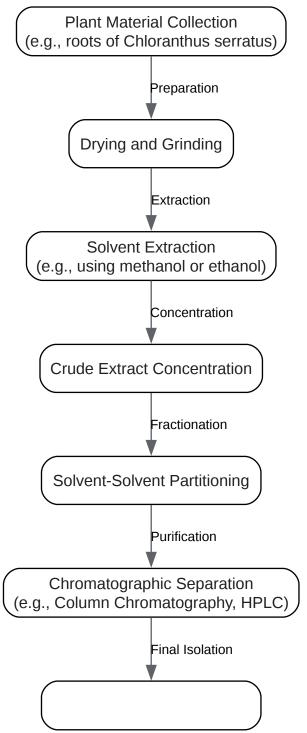
A flowchart detailing the structural classification of Cycloshizukaol A.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the isolation of **Cycloshizukaol A** from Chloranthus serratus requires consulting the original phytochemical research, the general workflow for isolating natural products of this type is presented below. This serves as a foundational guide for researchers aiming to replicate or adapt such procedures.



General Workflow for Natural Product Isolation



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A generalized workflow for the isolation of **Cycloshizukaol A**.



The structure of **Cycloshizukaol A** would have been elucidated using a combination of spectroscopic techniques. The primary methods employed for such structural determination are outlined below.

Spectroscopic Technique	Purpose in Structure Elucidation
1D NMR (¹H, ¹³C)	Determination of the carbon-hydrogen framework, identification of functional groups, and assessment of the chemical environment of individual atoms.
2D NMR (COSY, HSQC, HMBC)	Establishing connectivity between protons and carbons, confirming the assembly of the molecular backbone, and determining longrange correlations.
Mass Spectrometry (MS)	Determination of the molecular weight and elemental composition of the molecule.
Infrared (IR) Spectroscopy	Identification of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
X-ray Crystallography	Unambiguous determination of the three- dimensional structure and stereochemistry of the molecule, provided a suitable crystal can be obtained.

Further research into the biological activities and potential signaling pathways of **Cycloshizukaol A** is warranted to fully understand its therapeutic potential. This document serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery.

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References

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